molecular formula C14H9N3OS B296111 N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B296111
M. Wt: 267.31 g/mol
InChI Key: LOEDWVLWOJXEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C14H9N3OS and its molecular weight is 267.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17)

InChI Key

LOEDWVLWOJXEGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-aminophenol (21.8 g (0.20 mol)) was dissolved in 944 g of DMF, thereto was added 40 mL of 5 mol/L aqueous sodium hydroxide solution (equivalent to 0.20 mol of sodium hydroxide), the resulting mixture was stirred at room temperature for 30 minutes, and then thereto was added a solution obtained by dissolving 50.9 g (0.20 mol) of the obtained S,S′-dimethyl-N-(2-benzothiazolyl)carbonimidodithioate in 1416 g of DMF. The resulting mixture was then heated to 153° C., refluxed under a nitrogen atmosphere for 6 hours, and then cooled to room temperature, and the reaction liquid was added dropwise in 2000 g of water. A precipitate was filtered off, washed with water, and dried to obtain 30.0 g of 2-(2-benzothiazolylamino)benzoxazole (L5: see Table 1 below). The yield was 56.1% based on 2-aminophenol.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
944 g
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1416 g
Type
solvent
Reaction Step Three
Name
Quantity
2000 g
Type
solvent
Reaction Step Four

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